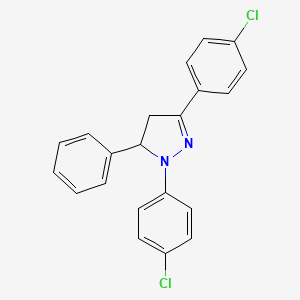

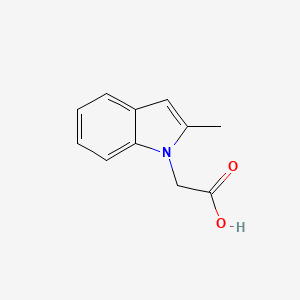

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

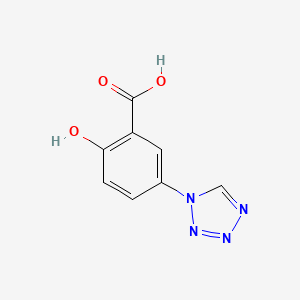

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, also known as THCM, is a derivative of the carbazole group, which is a class of aromatic heterocyclic compounds that feature a fused three-ring system. It has been studied for its diverse range of biological activities, including anti-inflammatory, anti-microbial, and anti-tumor effects. THCM has been used in various scientific research applications, such as drug screening and in vitro studies.

Scientific Research Applications

Comprehensive Analysis of Carbazol-3-yl-methylamine Derivatives: Carbazol-3-yl-methylamine derivatives, including C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine and (2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methanamine, are compounds of interest in scientific research due to their potential applications across various fields. Below is a detailed analysis of six unique applications:

Anticancer Agents

Carbazole derivatives have been identified as potential anticancer agents. They may exert their effects through the JAK/STAT pathway, particularly by downregulating STAT proteins like STAT-3, which also affects interleukins and i-NOS production .

Antimicrobial Activity

Some carbazole derivatives exhibit antimicrobial properties and could be used in the development of new antimicrobial agents .

Anti-inflammatory and Antioxidant

Due to their anti-inflammatory and antioxidant activities, carbazole derivatives can be researched for use in treatments for conditions associated with inflammation and oxidative stress .

Antiviral Agents

Certain carbazole derivatives have shown promise as antiviral agents against specific targets such as PLpro .

Neuroprotective Properties

The neuroprotective potential of carbazole derivatives makes them candidates for research into treatments for neurodegenerative diseases .

Optoelectronic Applications

Carbazole derivatives are also important in the field of optoelectronics due to their excellent properties such as high charge carrier mobility and morphological stability. They are potential candidates for use in nanodevices, rechargeable batteries, and electrochemical transistors .

properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazol-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKJSEIAGBEFTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390086 |

Source

|

| Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |

CAS RN |

76061-94-4 |

Source

|

| Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)